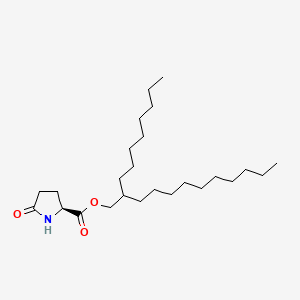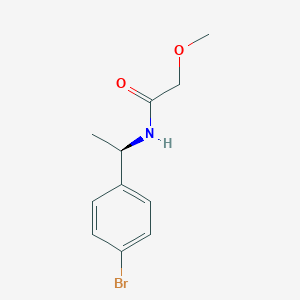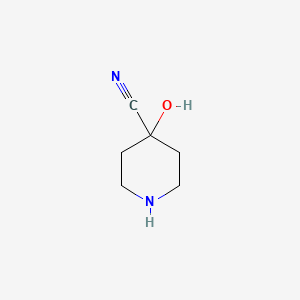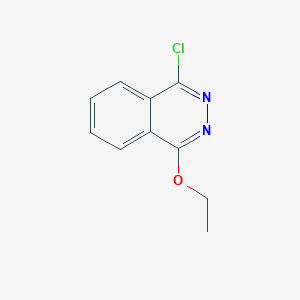
1-Chloro-4-ethoxyphthalazine
Overview
Description
1-Chloro-4-ethoxyphthalazine (CEP) is a synthetic organic compound with a wide range of applications in the fields of biochemistry and pharmacology. CEP is a highly versatile compound that is used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs and treatments. CEP is also used in laboratory experiments to study the mechanisms of action of various drugs and to identify new compounds with potential therapeutic applications. The advantages and limitations of CEP in laboratory experiments will be discussed in
Scientific Research Applications
Synthesis and Biological Screening
1-Chloro-4-ethoxyphthalazine serves as a key intermediate in the synthesis of various benzylaminophthalazines. These compounds exhibit inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity, making them potentially useful in medical research, particularly in the context of pulmonary arterial hypertension and vasorelaxation (Watanabe et al., 2000).
Antimicrobial and Antifungal Applications
The compound has been used in the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives. Some of these derivatives exhibit promising effects against Gram-positive and Gram-negative bacteria and fungi, showcasing the potential of this compound derivatives in antimicrobial and antifungal applications (El-Wahab et al., 2011).
Anticancer Research
Phthalazine derivatives synthesized from this compound have been evaluated for their antitumor activity against various human tumor cell lines. Some derivatives, such as compounds 1, 20, and 25, demonstrated potent cytotoxic effects, indicating the potential of these compounds in anticancer research (Behalo et al., 2017).
Material Science and Luminescence Studies
In material science, this compound has been used to synthesize phosphorescent complexes, such as bis-cyclometalated iridium(III) complexes, exhibiting red-emitting phosphorescence. This highlights its potential use in the development of new materials for optoelectronic applications (Graf et al., 2009).
Mechanism of Action
Target of Action
1-Chloro-4-ethoxyphthalazine is a complex compound with a molecular weight of 208.65 Phthalazine derivatives have been studied for their anti-proliferative activity . Therefore, it’s plausible that this compound may interact with cellular targets involved in proliferation.
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of specific studies on this compound. Given the known activities of similar phthalazine derivatives, it’s possible that this compound may interact with its targets to modulate their function, potentially inhibiting processes such as cell proliferation .
Biochemical Pathways
Considering the anti-proliferative activity of related phthalazine derivatives , it’s likely that this compound may influence pathways related to cell cycle regulation and proliferation.
Result of Action
Based on the known activities of similar compounds, it’s plausible that this compound may exert anti-proliferative effects .
properties
IUPAC Name |
1-chloro-4-ethoxyphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-10-8-6-4-3-5-7(8)9(11)12-13-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLFVZGMRLYYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611409 | |
| Record name | 1-Chloro-4-ethoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22378-29-6 | |
| Record name | 1-Chloro-4-ethoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Bromophenyl)-1-(4-pyridin-2-yl-[1,4]diazepan-1-yl)ethanone](/img/structure/B1628595.png)

![N-Ethyl-N-[(pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1628599.png)
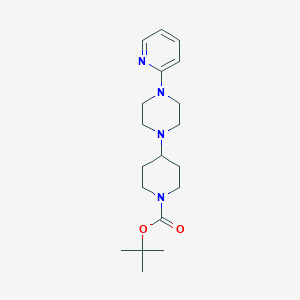
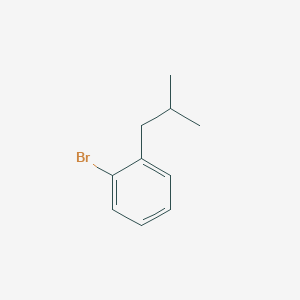
![2-[3-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1628605.png)

